O-Quaterphenyl
Overview
Description
“O-Quaterphenyl” is a type of organic compound that belongs to the class of organic compounds known as p-terphenyls. These are terphenyls with a structure containing the 1,4-diphenylbenzene skeleton .
Synthesis Analysis
The synthesis of “this compound” can be achieved through a nickel-catalyzed cross-coupling reaction . Another study has shown that quaterphenyl molecules could be arranged by oxygen atoms into a nanostructure .
Molecular Structure Analysis
The molecular formula of “this compound” is C24H18 . It has a molecular weight of 306.4 g/mol . The molecule crystallizes in a layered structure with the long axis of the molecule nearly perpendicular to the layer plane .
Chemical Reactions Analysis
The chemical reactivity of “this compound” has been studied in various contexts. For instance, it has been shown that the molecule can undergo rearrangements in arenes . Additionally, it has been demonstrated that quaterphenyl molecules could be arranged by oxygen atoms into a nanostructure .
Physical and Chemical Properties Analysis
“this compound” has a density of 1.1±0.1 g/cm3, a boiling point of 420.0±0.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C . It also has an enthalpy of vaporization of 64.8±0.8 kJ/mol and a flash point of 201.2±15.9 °C .
Scientific Research Applications
Laser Dye Applications : Bridged O-Quaterphenyl compounds have been found effective as flashlamp-pumpable laser dyes, offering enhanced energy output, longevity, and solubility (Kauffman et al., 1987).
Liquid Crystal Materials : Quaterphenyl and quinquiphenyl liquid crystal compounds, particularly those with lateral substituents, are developed for high-frequency applications, characterized by large optical anisotropy and low melting points (Lapanik et al., 2018).
Chemical Source and Derivatives : Quaterphenyl can be derived from various sources, making it a useful chemical in scientific research (Clar, 1964).
Electrical Conductivity : Quaterphenyl derivatives with tert-butyl solubilizing groups form stable cation radical salts, which might explain the high conductivities observed in PPP oligomers (Banerjee et al., 2007).
Electroluminescent Applications : Certain quaterphenyl compounds, such as the octyloxy derivative, have been identified as candidates for organic electroluminescent applications due to their blue emission properties (Sato et al., 2001).
Thin Film Growth and Morphology : Studies on the growth and morphology of quaterphenyl thin films, especially on clean Au(111) surfaces, reveal an epitaxial character and significant insights into molecular arrangements (Resel et al., 2005).
Molecular Conformation under Pressure : Para-quaterphenyl molecules demonstrate a transition from a twisted to a planar conformation under hydrostatic pressure, revealing important aspects of its molecular structure (Zhuravlev & McCluskey, 2001).
Polycrystalline Film Electrical Conductivity : The DC conductivity in polycrystalline structures of p-quaterphenyl is influenced by factors such as traps, a hopping mechanism, and the Poole-Frenkel phenomenon (Tkaczyk, 2000).
Mechanism of Action
Target of Action
O-Quaterphenyl is a complex organic compound with the molecular formula C24H18
Pharmacokinetics
Understanding these properties is crucial for assessing the bioavailability of this compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-phenyl-2-(2-phenylphenyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18/c1-3-11-19(12-4-1)21-15-7-9-17-23(21)24-18-10-8-16-22(24)20-13-5-2-6-14-20/h1-18H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAVCXSHORWKJQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C3=CC=CC=C3C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20214309 | |
Record name | o-Quaterphenyl (8CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20214309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
641-96-3 | |
Record name | o-Quaterphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000641963 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | O-QUATERPHENYL | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90717 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | o-Quaterphenyl (8CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20214309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | O-QUATERPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G56N2ZG01W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.